molecular formula C20H21NO5 B1390375 Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid CAS No. 1279029-70-7

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid

Cat. No.: B1390375
CAS No.: 1279029-70-7
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid: is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process. This compound is particularly valuable in the synthesis of peptides due to its stereochemistry and functional groups, which allow for the creation of complex and biologically active peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid typically involves several steps to ensure the correct stereochemistry and functional group protection. One common method involves the use of enantioselective synthesis techniques to produce the desired stereoisomer. The process often starts with a chiral precursor, such as a chiral cyanohydrin, which is then subjected to a series of reactions including reduction, protection, and functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required in SPPS, ensuring high yields and purity of the final product. The use of robust and scalable synthetic routes is crucial to meet the demand for this compound in research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the amino group can produce an amine .

Scientific Research Applications

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: As a building block in SPPS, it is used to create peptides with specific sequences and stereochemistry.

    Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals, including peptide-based drugs.

    Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

    Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(2S,3R)-2-amino-3-hydroxybutanoic acid
  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
  • Fmoc-(2S,3R)-3-methylglutamate

Uniqueness

Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid is unique due to its specific stereochemistry and functional groups, which make it particularly useful in the synthesis of peptides with precise structural requirements. Compared to similar compounds, it offers distinct advantages in terms of reactivity and compatibility with SPPS techniques .

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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